Ro 04-5595 hydrochloride

Description

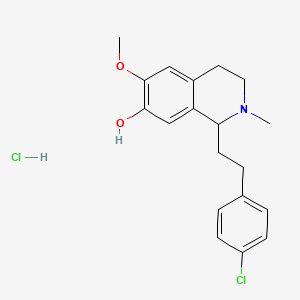

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIPBLQAFKRFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982243 | |

| Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64047-73-0 | |

| Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ro 04-5595 Hydrochloride: A Technical Guide to its Mechanism of Action as a GluN2B-Selective NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 04-5595 hydrochloride is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. This document provides a comprehensive overview of its mechanism of action, supported by quantitative binding and functional data, detailed experimental protocols, and visualizations of the relevant signaling pathways. Its high selectivity for GluN2B-containing receptors makes it a valuable pharmacological tool for investigating the physiological and pathological roles of this specific NMDA receptor subtype.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory neurotransmission, synaptic plasticity, learning, and memory. NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse GluN2 subunits (A-D) confer distinct pharmacological and biophysical properties to the receptor complex. The GluN2B subunit, in particular, is implicated in various neurological and psychiatric disorders, making it a significant target for drug development.

This compound has emerged as a key research tool due to its selective antagonism of NMDA receptors incorporating the GluN2B subunit.[1][2] This technical guide delineates the molecular mechanism through which Ro 04-5595 exerts its inhibitory effects, presenting collated data and methodologies to facilitate further research and development.

Quantitative Data Summary

The affinity and functional potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Binding Affinity | ||||

| Ki | 31 nM | Rat | Radioligand Binding | [1][3] |

| Kd | 20 ± 3 nM | Rat | Competitive Binding | [4] |

| IC50 | 5 ± 10 nM | Rat | Competitive Autoradiography | [4] |

| Functional Potency | ||||

| EC50 | 186 ± 32 nmol/L | Chicken Embryo Forebrain | Calcium Influx Assay | [2] |

Table 1: Binding Affinity and Functional Potency of this compound

| Compound | Rank Order of Affinity for [3H]Ro 04-5595 Binding Site |

| Ro 25-6981 | > |

| CP-101,606 | > |

| Ro 04-5595 | = |

| Ifenprodil | = |

| Eliprodil | >> |

| Haloperidol | > |

| Spermine | > |

| Spermidine | > |

| MgCl2 | > |

| CaCl2 | > |

Table 2: Rank Order of Affinity of Various Compounds in Inhibiting [3H]Ro 04-5595 Binding.[2]

Mechanism of Action

This compound acts as a selective, non-competitive antagonist at GluN2B-containing NMDA receptors. Its binding site is predicted to be the EVT-101 binding site, which is distinct from the binding site of another well-known GluN2B antagonist, ifenprodil.[2] This allosteric modulation inhibits the ion flow through the NMDA receptor channel, thereby preventing the downstream signaling cascades initiated by calcium influx.

Signaling Pathways

The activation of NMDA receptors by glutamate and a co-agonist (glycine or D-serine) leads to the opening of the ion channel and a subsequent influx of Ca2+. This calcium influx triggers a cascade of intracellular signaling events. Ro 04-5595, by blocking this primary step, effectively inhibits these downstream pathways. One of the key pathways affected is the Extracellular signal-Regulated Kinase (ERK) pathway. Blockade of NMDA receptors has been shown to inhibit the ERK1/2 signaling cascade, leading to reduced phosphorylation of the cAMP-responsive element binding protein (CREB).

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competitive)

This protocol is adapted from general radioligand binding assay procedures and specific details found in the literature for similar compounds.

Objective: To determine the binding affinity (Ki) of this compound for the GluN2B receptor subunit.

Materials:

-

[3H]Ro 25-6981 (or another suitable GluN2B-selective radioligand)

-

Unlabeled this compound

-

Rat brain tissue (e.g., cortex or hippocampus, known to be rich in GluN2B)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh ice-cold lysis buffer and repeating the centrifugation step.

-

Resuspend the final pellet in binding buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

50 µL of binding buffer

-

50 µL of various concentrations of unlabeled this compound (e.g., 10-11 to 10-5 M)

-

50 µL of [3H]Ro 25-6981 at a fixed concentration (typically near its Kd value)

-

100 µL of the prepared membrane suspension (e.g., 50-100 µg of protein).

-

-

For total binding, add 50 µL of binding buffer instead of the unlabeled compound.

-

For non-specific binding, add a high concentration of a known GluN2B antagonist (e.g., 10 µM Ro 25-6981 or unlabeled Ro 04-5595).

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of Ro 04-5595.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Autoradiography

Objective: To visualize the distribution of Ro 04-5595 binding sites in brain tissue sections.

Materials:

-

[3H]Ro 04-5595

-

Unlabeled this compound

-

Rodent (rat or mouse) brain sections (cryostat sections, 10-20 µm)

-

Pre-incubation Buffer: 50 mM Tris-HCl, pH 7.4

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4 containing [3H]Ro 04-5595

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Deionized water

-

Phosphor imaging plates or autoradiography film

Procedure:

-

Tissue Preparation:

-

Mount frozen brain sections onto gelatin-coated slides.

-

Thaw the sections at room temperature for approximately 15 minutes.

-

-

Pre-incubation:

-

Pre-incubate the slides in pre-incubation buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

-

-

Incubation:

-

Incubate the slides in incubation buffer containing a specific concentration of [3H]Ro 04-5595 (e.g., in the low nM range) for 90 minutes at a controlled temperature (e.g., 4°C or room temperature).

-

For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled Ro 04-5595 (e.g., 10 µM).

-

-

Washing:

-

Wash the slides in ice-cold wash buffer to remove unbound radioligand (e.g., 3 x 5 minutes).

-

Perform a brief final rinse in cold deionized water (e.g., 10 seconds) to remove buffer salts.

-

-

Drying and Exposure:

-

Dry the slides rapidly, for example, under a stream of cold air.

-

Expose the dried sections to a phosphor imaging plate or autoradiography film for an appropriate duration (days to weeks, depending on the radioactivity).

-

-

Image Analysis:

-

Develop the film or scan the imaging plate to obtain an image of the radioligand distribution.

-

Quantify the binding density in different brain regions using image analysis software, with reference to co-exposed radioactive standards.

-

In Vivo Studies

This compound has been utilized in various in vivo models to investigate the functional consequences of GluN2B antagonism. For instance, intraperitoneal (i.p.) administration of Ro 04-5595 (5-20 mg/kg) has been shown to inhibit methamphetamine-induced locomotor stimulation in mice.[1] In another study, daily i.p. injections of 10 mg/kg for 6 days reduced the AMPA to NMDA ratio in cocaine self-administering rats.[1] These studies highlight the utility of Ro 04-5595 in exploring the role of GluN2B receptors in substance abuse and addiction models.

Conclusion

This compound is a well-characterized, selective antagonist of GluN2B-containing NMDA receptors. Its mechanism of action involves non-competitive inhibition of ion channel function, leading to the suppression of downstream calcium-dependent signaling pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize Ro 04-5595 as a tool to probe the intricate roles of the GluN2B subunit in health and disease. Further investigations employing these and other advanced methodologies will continue to elucidate the therapeutic potential of targeting this specific NMDA receptor subtype.

References

Ro 04-5595 Hydrochloride: A Technical Guide to its Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics and mechanism of action of Ro 04-5595 hydrochloride, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The information presented herein is intended to support research and development efforts in the field of neuroscience and pharmacology.

Core Compound Properties

This compound is a potent and selective antagonist of NMDA receptors that contain the GluN2B subunit.[1][2] This selectivity is crucial for investigating the specific roles of GluN2B-containing NMDA receptors in various physiological and pathological processes.

Quantitative Binding Data

The binding affinity of this compound for the GluN2B-containing NMDA receptor has been determined through radioligand binding assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Receptor Subtype | Notes |

| Ki (Inhibition Constant) | 31 nM | GluN2B-containing NMDA receptors | This value indicates a high binding affinity of Ro 04-5595 for its target.[1][2][3] |

| EC50 (Half Maximal Effective Concentration) | 186 ± 32 nM | GluN2B-containing NMDA receptors | This value was determined in primary cultures of chicken embryo forebrain.[4] |

Experimental Protocol: Determination of Ki Value

The determination of the inhibition constant (Ki) for this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (Ro 04-5595) to displace a radiolabeled ligand that specifically binds to the target receptor.

Materials and Reagents

-

Radioligand: [3H]Ro 25-6981 (a selective GluN2B ligand)

-

Unlabeled Ligand: this compound

-

Tissue Source: Rat brain tissue expressing GluN2B-containing NMDA receptors (e.g., forebrain or hippocampus)

-

Buffers:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

EDTA (10 mM)

-

-

Scintillation fluid

-

Glass fiber filters

Membrane Preparation

-

Homogenize fresh or frozen brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 1 mg/mL.

Binding Assay

-

In a series of test tubes, add a fixed concentration of the radioligand ([3H]Ro 25-6981, typically around 5 nM).

-

Add increasing concentrations of the unlabeled competitor, this compound.

-

To determine non-specific binding, add a high concentration (e.g., 10 µM) of Ro 04-5595 to a separate set of tubes.[5]

-

Initiate the binding reaction by adding the prepared cell membranes to each tube.

-

Incubate the mixture at 4°C for 90 minutes to reach equilibrium.[5]

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis

-

Calculate the specific binding at each concentration of Ro 04-5595 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the Ro 04-5595 concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Ro 04-5595 that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

References

A Technical Guide to the Subunit Selectivity of Ro 04-5595 Hydrochloride for GluN2B-Containing NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the N-methyl-D-aspartate (NMDA) receptor antagonist, Ro 04-5595 hydrochloride, with a specific focus on its selectivity for the GluN2B subunit. The information presented herein is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key concepts to support advanced research and development.

Introduction: The Significance of NMDA Receptor Subtypes

NMDA receptors are ionotropic glutamate receptors crucial for mediating fast excitatory synaptic transmission in the central nervous system. They are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit incorporated into the receptor complex dictates its biophysical and pharmacological properties, including agonist affinity, channel open probability, and deactivation kinetics.

The GluN2B subunit, in particular, is highly expressed in the forebrain during early development and remains prevalent in specific brain regions throughout adulthood. Receptors containing the GluN2B subunit are implicated in synaptic plasticity, learning, and memory, but their overactivation is also linked to excitotoxic cell death in various neurological disorders. Consequently, selective antagonists for GluN2B-containing NMDA receptors, such as this compound, are invaluable pharmacological tools for dissecting the physiological roles of these specific receptor subtypes and represent promising therapeutic leads.

Mechanism of Action of this compound

This compound acts as a selective, non-competitive antagonist of NMDA receptors. Its mechanism does not involve direct competition with the glutamate or glycine co-agonists. Instead, it functions as a negative allosteric modulator. Structural and functional studies on related phenylethanolamine compounds, like ifenprodil, have revealed a unique binding site located at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits.[1] Binding to this site stabilizes a closed or non-conducting state of the receptor, thereby inhibiting ion flux. Research suggests that Ro 04-5595 binds to the recently identified EVT-101 binding site, which overlaps with the classic ifenprodil binding pocket.[2]

Quantitative Selectivity Profile

The selectivity of this compound is demonstrated through its differential binding affinity and functional inhibitory potency across various NMDA receptor subunit compositions.

Table 1: Potency of Ro 04-5595 at GluN2B-Containing Receptors

| Parameter | Value | Species/Assay Condition | Reference |

| Ki | 31 nM | Rat Brain Membranes | [3][4][5] |

| EC50 | 186 ± 32 nM | Calcium Influx Assay (Chicken Embryo Forebrain) | [2] |

While direct comparative data for Ro 04-5595 against other GluN2 subunits is limited in the provided search results, the selectivity profile can be inferred from studies on structurally related and well-characterized GluN2B antagonists. Ro 25-6981, a more potent analog, exhibits a profound selectivity for GluN2B over GluN2A.

Table 2: Comparative Functional Selectivity of GluN2B Antagonists

| Compound | Target Subunit | IC50 | Selectivity Ratio (GluN2A/GluN2B) | Reference |

| Ro 25-6981 | GluN1/GluN2B | 9 nM | >5,700-fold | [6] |

| GluN1/GluN2A | 52,000 nM | [6] | ||

| Ifenprodil | GluN1/GluN2B | 340 nM | ~430-fold | [7] |

| GluN1/GluN2A | 146,000 nM | [7] |

The data from these analogs strongly support the classification of Ro 04-5595 as a highly selective inhibitor of GluN2B-containing NMDA receptors.

Allosteric Binding Site at the GluN1/GluN2B Interface

Ro 04-5595 exerts its inhibitory effect by binding to a distinct allosteric pocket formed by the interaction of the GluN1 and GluN2B amino-terminal domains. This "Venus flytrap" mechanism is distinct from the agonist-binding and channel-pore domains.

Experimental Protocols for Determining Subunit Selectivity

The quantitative assessment of subunit selectivity relies on well-defined in vitro assays using either native tissue preparations or recombinant expression systems.

5.1 Radioligand Binding Assays

These assays measure the affinity (Ki) of a compound for a specific receptor population.

-

Objective: To determine the binding affinity of Ro 04-5595 for GluN2B-containing receptors in native tissue.

-

Protocol Outline:

-

Membrane Preparation: Homogenize rat forebrain tissue (rich in GluN2B) in a suitable buffer and centrifuge to isolate the crude membrane fraction.

-

Assay Incubation: Incubate the brain membranes with a constant concentration of a radiolabeled GluN2B-selective antagonist (e.g., [3H]Ro 25-6981).

-

Competition Binding: In parallel, incubate the membranes and radioligand with increasing concentrations of unlabeled Ro 04-5595.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of Ro 04-5595. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the Ki value. Specific binding is defined by using a saturating concentration of a known selective antagonist, such as Ro 04-5595 itself.[2]

-

5.2 Functional Inhibition Assays (Electrophysiology)

Functional assays measure the potency (IC50) of a compound in inhibiting the receptor's activity (ion flow). The use of recombinant receptors expressed in heterologous systems is the gold standard for determining subunit specificity.

-

Objective: To determine the IC50 of Ro 04-5595 for NMDA receptors of defined subunit composition (e.g., GluN1/GluN2A vs. GluN1/GluN2B).

-

Protocol Outline:

-

Receptor Expression: Inject cRNA encoding for specific GluN1 and GluN2 subunits (e.g., GluN1 + GluN2A or GluN1 + GluN2B) into Xenopus laevis oocytes. Allow 2-4 days for receptor expression on the oocyte membrane.[6][7]

-

Two-Electrode Voltage Clamp (TEVC): Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: Perfuse the oocyte with a solution containing NMDA and glycine to elicit an inward current.

-

Antagonist Application: After obtaining a stable baseline response, co-apply the agonists with increasing concentrations of Ro 04-5595 and measure the resulting current inhibition.

-

Data Analysis: Normalize the inhibited currents to the control response and plot against the concentration of Ro 04-5595. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Selectivity Calculation: The selectivity ratio is calculated by dividing the IC50 for the less sensitive subunit combination (e.g., GluN1/GluN2A) by the IC50 for the more sensitive one (e.g., GluN1/GluN2B).

-

Downstream Signaling Consequences of GluN2B Blockade

By selectively inhibiting GluN2B-containing NMDA receptors, Ro 04-5595 modulates the downstream signaling cascades initiated by Ca2+ influx through these specific channels. GluN2B receptors are often localized extrasynaptically and are linked to pathways promoting cell death and long-term depression (LTD), whereas synaptically located GluN2A-containing receptors are more closely associated with cell survival and long-term potentiation (LTP). Therefore, blockade of GluN2B can be neuroprotective by preventing excitotoxic Ca2+ overload.

Conclusion

This compound is a well-established pharmacological agent characterized by its high selectivity for the GluN2B subunit of the NMDA receptor. This selectivity is supported by quantitative binding and functional data, particularly when viewed in the context of its structural analogs, Ro 25-6981 and ifenprodil. Its mechanism as a non-competitive, allosteric antagonist at the GluN1/GluN2B ATD interface provides a specific means to modulate receptor function. The detailed experimental protocols outlined in this guide provide a framework for reproducing and expanding upon these findings. For researchers in neuroscience and drug development, Ro 04-5595 remains an indispensable tool for investigating the complex roles of GluN2B-containing NMDA receptors in health and disease.

References

- 1. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS 64047-73-0 | Ro045595 | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Ro 04-5595 Hydrochloride

Disclaimer: Ro 04-5595 hydrochloride is a chemical intended for research purposes only. Comprehensive pharmacokinetic and bioavailability data in humans are not available in publicly accessible literature. The following guide is a synthesis of preclinical data primarily from rodent models.

Executive Summary

This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B subunit.[1][2] It is widely utilized as a research tool to investigate the physiological and pathological roles of GluN2B-containing NMDA receptors in the central nervous system. This document provides a detailed overview of the available preclinical data on the pharmacokinetics of this compound, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and the limited pharmacokinetic parameters derived from animal studies. Detailed experimental protocols from published literature are also presented, alongside visualizations of its signaling pathway and experimental workflows. Due to its primary use as a research compound, traditional pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability are not well-documented.

Mechanism of Action: Selective GluN2B Antagonism

This compound exerts its effects by selectively binding to and inhibiting the function of NMDA receptors that contain the GluN2B subunit. The NMDA receptor, a glutamate-gated ion channel, is crucial for excitatory synaptic transmission and plasticity.[3][4][5] Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block.[5][6] Upon opening, the channel allows the influx of sodium (Na+) and, critically, calcium (Ca2+) ions, which act as a second messenger to trigger downstream signaling cascades.[3][5]

This compound acts as a non-competitive antagonist at the GluN2B subunit, preventing ion channel activation and subsequent Ca2+ influx. This selective antagonism allows for the targeted investigation of the roles of GluN2B-containing NMDA receptors, which are implicated in various neurological processes and disorders.[7]

Caption: NMDA Receptor Signaling Pathway and Site of Action for this compound.

Quantitative Data Presentation

The available quantitative data for this compound is summarized in the tables below.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Species | Assay/Tissue | Reference |

| Ki | 31 nM | Rat | Brain | [1][2] |

| Ki (relative to [3H]ifenprodil) | 2 nM | Rat | Brain Slices | [8] |

| IC50 | 5 ± 10 nM | Rat | Brain | [7] |

Table 2: In Vivo Preclinical Studies

| Animal Model | Dose Range | Route of Administration | Key Finding | Reference |

| Mice | 5-20 mg/kg | Intraperitoneal (i.p.) | Inhibited methamphetamine-induced locomotor stimulation | [1] |

| Rats (cocaine self-administering) | 10 mg/kg | Intraperitoneal (i.p.) | Reduced AMPA to NMDA ratio | [1] |

| Rats | 0.1-2.0 μ g/0.5 μl | Intra-prelimbic cortex microinfusion | Potentiation of associative morphine reward | [9] |

Table 3: PET Imaging Pharmacokinetic Parameters in Rats

| Parameter | Value | Route of Administration | Method | Reference |

| Peak Standardized Uptake Value (SUV) in brain | ~0.7 | Intravenous (i.v.) | [11C]Ro 04-5595 PET | [8] |

| Washout Half-life (t1/2) from brain | 20 min | Intravenous (i.v.) | [11C]Ro 04-5595 PET | [8] |

Pharmacokinetics and Bioavailability

There is a notable lack of formal pharmacokinetic studies for this compound in the published literature. The majority of information is derived from its use in pharmacological research in animal models.

Absorption and Distribution

This compound is typically administered via intraperitoneal injection or direct microinfusion into the brain in rodent studies, bypassing oral absorption.[1][9]

Positron Emission Tomography (PET) studies using [11C]-labeled Ro 04-5595 in rats have demonstrated that the compound crosses the blood-brain barrier.[7][8] Following intravenous injection, the radiotracer showed rapid uptake into the brain, reaching a peak Standardized Uptake Value (SUV) of approximately 0.7.[8] This was followed by a relatively rapid washout, with a half-life of 20 minutes.[8] Autoradiography studies confirm that the distribution within the brain correlates with regions rich in GluN2B subunits, such as the cortex and hippocampus, with low binding in the cerebellum.[7]

Metabolism

While detailed metabolism studies are scarce, it is suggested that, similar to other related compounds, this compound likely undergoes hepatic metabolism.

Excretion

The routes and rates of excretion for this compound have not been detailed in the available literature.

Bioavailability

No data on the oral bioavailability of this compound is available. The compound is typically used in research via administration routes that ensure high systemic or direct central nervous system exposure.

Experimental Protocols

In Vivo Behavioral Pharmacology (General Protocol)

This protocol is a synthesis of methodologies reported in preclinical rodent studies.[1][9]

-

Subjects: Male mice or rats are commonly used.

-

Drug Preparation: this compound is dissolved in a vehicle, typically physiological saline. The pH may be adjusted to 7.4.[9]

-

Administration: For systemic effects, the compound is administered via intraperitoneal (i.p.) injection at doses ranging from 5 to 20 mg/kg. For targeted central nervous system effects, bilateral microinfusions (e.g., 0.1-2.0 μg in 0.5 μl) are made directly into specific brain regions.[1][9]

-

Procedure: The drug is typically administered 30 minutes prior to the behavioral test.[1] Behavioral paradigms include locomotor activity monitoring and conditioned place preference tests.[1][9]

[11C]Ro 04-5595 PET Imaging in Rats

The following protocol is based on the study by Jakobsson et al. (2019).[7]

-

Radiotracer Synthesis: [11C]Ro 04-5595 is synthesized by 11C-methylation of the corresponding desmethyl precursor.[7][8]

-

Subjects: Anesthetized (e.g., with isoflurane) male Sprague-Dawley rats are used.[7]

-

Administration: The radiotracer is injected intravenously via the tail vein.[7]

-

PET Scan: A dynamic PET scan is performed for a duration of 90 minutes immediately following injection.[7]

-

Metabolite Analysis: In separate cohorts of animals, blood and brain samples are collected at specific time points post-injection to determine the presence of radioactive metabolites.[7]

Caption: Experimental Workflow for a [11C]Ro 04-5595 PET Imaging Study in Rats.

Conclusion

This compound is a valuable research tool for elucidating the role of GluN2B-containing NMDA receptors. While its in vitro binding and in vivo pharmacological effects are documented in preclinical models, a comprehensive characterization of its pharmacokinetics and bioavailability is lacking in the public domain. The available data from PET imaging studies in rats indicate that the compound is brain-penetrant with rapid uptake and subsequent washout. Researchers and drug development professionals should be aware of these limitations and consider the available data within the context of its primary use as a preclinical research compound. Further studies would be required to fully characterize its pharmacokinetic profile for any potential translational applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 64047-73-0 | Ro045595 | Tocris Bioscience [tocris.com]

- 3. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. news-medical.net [news-medical.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

The Discovery and Synthesis of Ro 04-5595 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 04-5595 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B (formerly NR2B) subunit. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It includes a detailed, multi-step synthetic protocol, a summary of its mechanism of action within the broader context of NMDA receptor signaling, and a compilation of key quantitative data. Furthermore, this guide presents detailed experimental protocols for in vitro and in vivo evaluation, supplemented by visualizations of the synthetic pathway and the targeted signaling cascade to facilitate a comprehensive understanding for researchers in medicinal chemistry and neuropharmacology.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse subtypes of the GluN2 subunit (GluN2A-D) confer distinct pharmacological and biophysical properties to the receptor complex.

The GluN2B subunit, in particular, has been a subject of intense research due to its association with various neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases. Consequently, the development of selective antagonists for the GluN2B subunit has been a significant goal in drug discovery. This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors.

Synthesis of this compound

The synthesis of this compound, chemically known as 1-[2-(4-chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride, is a multi-step process. A plausible and efficient synthetic route involves an initial Pictet-Spengler reaction to construct the core tetrahydroisoquinoline scaffold, followed by N-methylation and a final deprotection step to yield the target compound.

Synthetic Workflow

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(4-Chlorophenethyl)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (N-desmethyl-Ro-04-5595) via Pictet-Spengler Reaction

-

To a solution of 3-methoxy-4-hydroxyphenethylamine (1 equivalent) in a suitable solvent such as dichloromethane, add 3-(4-chlorophenyl)propanal (1.1 equivalents).

-

Cool the mixture to 0°C and add trifluoroacetic acid (TFA) (2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-desmethyl-Ro-04-5595.

Step 2: Synthesis of 1-(4-Chlorophenethyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol (Ro 04-5595 free base) via N-Methylation

-

Dissolve N-desmethyl-Ro-04-5595 (1 equivalent) in dichloromethane.

-

Add aqueous formaldehyde (37% solution, 1.5 equivalents).

-

Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ro 04-5595 free base.

Step 3: Formation of this compound

-

Dissolve the crude Ro 04-5595 free base in a minimal amount of diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) with stirring.

-

A precipitate will form. Continue stirring for 30 minutes.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively antagonizing NMDA receptors that contain the GluN2B subunit. It acts as a non-competitive antagonist, binding to a site on the GluN2B subunit that is distinct from the glutamate binding site. This binding allosterically modulates the receptor, preventing ion channel opening even when glutamate and the co-agonist glycine (or D-serine) are bound.

The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺ into the neuron. This calcium influx is a critical second messenger that triggers a cascade of downstream signaling events, leading to synaptic plasticity in the form of long-term potentiation (LTP) or long-term depression (LTD). By blocking Ca²⁺ influx through GluN2B-containing NMDA receptors, Ro 04-5595 can modulate these processes.

NMDA Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Species | Assay Conditions | Reference |

| Ki | 31 nM | Rat | Radioligand binding assay with [3H]Ro 25-6981 | [1] |

| EC50 | 186 ± 32 nM | Chicken | Primary cultures from embryo forebrain | [2] |

| IC50 | ~5 ± 10 nM | Rat | Displacement of [3H]ifenprodil |

Table 2: In Vivo Efficacy

| Animal Model | Dosage | Route | Effect | Reference |

| Methamphetamine-induced locomotor activity in mice | 5-20 mg/kg | i.p. | Dose-dependent inhibition of hyperactivity | [1] |

| Cocaine self-administration in rats | 10 mg/kg (6 days) | i.p. | Reduced AMPA/NMDA ratio | [1] |

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Ro 04-5595 for the GluN2B subunit of the NMDA receptor.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

[3H]Ro 25-6981 (radioligand)

-

This compound (test compound)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare crude synaptic membranes from rat brain tissue.

-

Incubate the membranes with a fixed concentration of [3H]Ro 25-6981 and varying concentrations of Ro 04-5595.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM unlabeled Ro 25-6981).

-

Incubate for 60-90 minutes at 4°C.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of Ro 04-5595 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assay: Methamphetamine-Induced Hyperactivity

Objective: To evaluate the in vivo efficacy of Ro 04-5595 in a mouse model of psychostimulant-induced locomotor activity.

Materials:

-

Male C57BL/6 mice

-

This compound

-

Methamphetamine hydrochloride

-

Saline solution (0.9% NaCl)

-

Open-field activity chambers

Procedure:

-

Acclimate the mice to the testing room and activity chambers for at least 60 minutes before the experiment.

-

Dissolve this compound and methamphetamine in saline.

-

Administer Ro 04-5595 (e.g., 5, 10, or 20 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.

-

After 30 minutes, administer methamphetamine (e.g., 1-2 mg/kg, i.p.) or vehicle to the respective groups.

-

Immediately place the mice in the open-field activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.

-

Analyze the data to determine if Ro 04-5595 pre-treatment significantly reduces methamphetamine-induced hyperactivity compared to the vehicle-methamphetamine group.

Conclusion

This compound is a well-characterized and highly selective GluN2B antagonist that serves as an indispensable tool for neuropharmacological research. Its synthesis, while multi-stepped, is achievable through established organic chemistry reactions. The compound's clear mechanism of action and quantifiable in vitro and in vivo effects make it a reliable agent for probing the intricate roles of GluN2B-containing NMDA receptors in both normal brain function and in the pathophysiology of various neurological disorders. This guide provides a comprehensive resource for researchers aiming to synthesize or utilize this compound in their studies.

References

The Divergent Paths of Two Tetrahydroisoquinolines: A Technical Guide to Ro 04-5595 Hydrochloride and its Structural Analogue, Versidyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ro 04-5595 hydrochloride, a selective GluN2B-containing N-methyl-D-aspartate (NMDA) receptor antagonist, and its structural analogue, the erstwhile analgesic Versidyne (also known as Methofoline or Ro 4-1778/1). While sharing a common tetrahydroisoquinoline core, these compounds exhibit markedly different pharmacological profiles, a compelling case study in structure-activity relationships. This compound's selective antagonism at the NMDA receptor positions it as a valuable tool for neuroscience research, with potential therapeutic implications in neurological and psychiatric disorders. In contrast, Versidyne, an opioid receptor agonist with analgesic efficacy comparable to codeine, was withdrawn from the market due to safety concerns. This guide will dissect their chemical structures, compare their mechanisms of action, present available quantitative data, and detail relevant experimental protocols, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: A Tale of Two Analogues

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. This guide focuses on two such molecules, this compound and Versidyne, which, despite their structural similarity, interact with distinct and critical neurological targets.

This compound has emerged as a selective antagonist of the GluN2B subunit of the NMDA receptor[1][2]. This receptor subtype is implicated in a host of physiological and pathological processes, including synaptic plasticity, learning, memory, and excitotoxicity. The selectivity of this compound makes it an invaluable probe for dissecting the roles of GluN2B-containing NMDA receptors in the central nervous system.

Versidyne (Methofoline) , conversely, was developed as a non-narcotic analgesic[3]. Its analgesic effects are comparable to those of codeine, and it acts as an opioid receptor agonist[4][5]. Despite its initial promise, Versidyne was withdrawn from the market due to adverse ophthalmic side effects[3][4].

This guide will explore the nuances that differentiate these two molecules, providing a detailed comparison of their pharmacology and the experimental methodologies used to characterize them.

Structural and Physicochemical Properties

The foundational difference in the biological activity of this compound and Versidyne can be traced to a subtle yet critical variation in their chemical structures. Both are 1-[2-(4-chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methylisoquinoline derivatives. The key distinction lies at the 7-position of the isoquinoline ring.

| Property | This compound | Versidyne (Methofoline) |

| IUPAC Name | 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride | 1-[2-(4-Chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |

| Synonyms | Ro 04-5595 | Methofoline, Metofoline, Ro 4-1778/1 |

| Chemical Formula | C₁₉H₂₂ClNO₂·HCl | C₂₀H₂₄ClNO₂ |

| Molecular Weight | 368.3 g/mol (hydrochloride salt) | 345.87 g/mol |

| Key Structural Difference | Phenolic hydroxyl group at the 7-position | Methoxy group at the 7-position |

The presence of the free phenolic hydroxyl group in Ro 04-5595 is crucial for its selective interaction with the GluN2B subunit of the NMDA receptor. In contrast, the methoxy group at the same position in Versidyne directs its activity towards opioid receptors.

Pharmacological Profile: A Study in Contrasting Mechanisms

The distinct pharmacological profiles of this compound and Versidyne are summarized below.

| Parameter | This compound | Versidyne (Methofoline) |

| Primary Target | GluN2B-containing NMDA receptors | Opioid receptors |

| Mechanism of Action | Selective Antagonist | Agonist |

| Reported Kᵢ Value | 31 nM for GluN2B | Not precisely reported, but analgesic efficacy is comparable to codeine. |

| Reported EC₅₀ Value | 186 ± 32 nmol/L | Not reported |

| Therapeutic Area | Investigational (Neuroscience Research) | Analgesia (Withdrawn) |

| Key Biological Effects | Inhibition of NMDA-mediated excitotoxicity, modulation of synaptic plasticity | Analgesia |

This compound: A Selective NMDA Receptor Antagonist

This compound's primary mechanism of action is the selective blockade of NMDA receptors that contain the GluN2B subunit[1][2]. The NMDA receptor is a ligand-gated ion channel that is crucial for excitatory synaptic transmission in the central nervous system. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the removal of a voltage-dependent magnesium block.

The GluN2B subunit confers specific biophysical and pharmacological properties to the NMDA receptor complex. This compound's selectivity for this subunit allows for the targeted modulation of these specific receptor populations.

Versidyne (Methofoline): An Opioid Receptor Agonist

Versidyne functions as an opioid receptor agonist, with its analgesic potency being comparable to that of codeine[3][4]. Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. The activation of these receptors, particularly the µ-opioid receptor, leads to the analgesic effects for which opioids are known.

Signaling Pathways

The divergent mechanisms of action of this compound and Versidyne result in the modulation of distinct intracellular signaling cascades.

This compound and the GluN2B NMDA Receptor Signaling Pathway

As an antagonist, this compound blocks the downstream signaling initiated by the activation of GluN2B-containing NMDA receptors. This pathway is integral to synaptic plasticity and excitotoxicity.

References

- 1. revvity.com [revvity.com]

- 2. Different Doses of Methamphetamine Are Needed to Produce Locomotor or Blood Pressure Sensitization in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cocaine self-administration in rats: threshold procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

The Role of Ro 04-5595 Hydrochloride in Modulating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ro 04-5595 hydrochloride, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. We explore its critical role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory. This document summarizes key quantitative data from electrophysiological studies, details experimental protocols for investigating its effects on long-term potentiation (LTP) and long-term depression (LTD), and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to neural circuit development and function. The NMDA receptor, a glutamate-gated ion channel, is a key player in many forms of synaptic plasticity. NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (GluN2A-D) dictates the biophysical and pharmacological properties of the receptor and influences the direction of synaptic plasticity.

This compound is a potent and selective antagonist for NMDA receptors containing the GluN2B subunit, with a reported binding affinity (Ki) of 31 nM. Its selectivity allows for the specific investigation of the role of GluN2B-containing NMDA receptors in various physiological and pathological processes, including synaptic plasticity. This guide will delve into the specific effects and mechanisms of this compound in modulating these crucial neural processes.

Mechanism of Action

This compound exerts its effects by binding to the GluN2B subunit of the NMDA receptor, thereby inhibiting its function. This antagonism prevents the influx of Ca²⁺ through the NMDA receptor channel, a critical event for the induction of both LTP and LTD. The specific downstream consequences of this blockade depend on the brain region, the developmental stage of the neurons, and the specific induction protocol used to elicit plasticity.

dot

Mechanism of this compound action.

Quantitative Data on the Modulation of Synaptic Plasticity

The following tables summarize the quantitative effects of this compound on various measures of synaptic plasticity as reported in the literature.

| Brain Region | Experimental Model | Plasticity Type | Ro 04-5595 HCl Concentration | Effect | Reference |

| Bed Nucleus of the Stria Terminalis (ovBNST) | Rat Brain Slices | NMDA-EPSC Amplitude | 10 µM | -21.4 ± 1.9% reduction in control rats | |

| Bed Nucleus of the Stria Terminalis (ovBNST) | Rat Brain Slices (Cocaine Self-Administering) | NMDA-EPSC Amplitude | 10 µM | -0.21 ± 3.3% reduction (no significant effect) | [1] |

| Lateral Amygdala (LA) | Adult Mouse Brain Slices | LTP (fEPSP) | 10 µM | Reduced from 145.3 ± 7.2% to 121.9 ± 5.2% of baseline | [2] |

| Lateral Amygdala (LA) | Adult Mouse Brain Slices | LTD (fEPSP) - Single-pulse LFS | 10 µM | Abolished LTD | [2] |

| Lateral Amygdala (LA) | Adult Mouse Brain Slices | LTD (fEPSP) - Paired-pulse LFS | 10 µM | No significant effect on LTD | [2] |

| Cerebellum (Stellate Cells) | Mouse Brain Slices (GluN2D KO) | I-LTP (mIPSC Frequency) | 5 µM | Blocked I-LTP |

Experimental Protocols

In Vitro Electrophysiology in the Bed Nucleus of the Stria Terminalis (ovBNST)

This protocol is adapted from a study investigating dopamine modulation of NMDA currents in the context of cocaine self-administration[1].

4.1.1. Slice Preparation:

-

Animal Model: Male Long-Evans rats (250-300g).

-

Anesthesia: Isoflurane.

-

Slicing: Coronal brain slices (300 µm) containing the ovBNST are prepared in an ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based artificial cerebrospinal fluid (aCSF).

-

Recovery: Slices are incubated in oxygenated aCSF at 32-34°C for at least 60 minutes before recording.

4.1.2. Electrophysiological Recording:

-

Recording Type: Whole-cell patch-clamp recordings from ovBNST neurons.

-

External Solution (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, and 10 glucose, saturated with 95% O₂/5% CO₂. Picrotoxin (100 µM) is included to block GABA-A receptors.

-

Internal Solution (in mM): 130 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 Na-phosphocreatine (pH 7.2-7.3).

-

Data Acquisition: NMDA-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation and recorded at a holding potential of +40 mV in the presence of an AMPA receptor antagonist (e.g., DNQX, 20 µM).

4.1.3. Drug Application:

-

This compound (10 µM) is bath-applied to the slice. The effect on NMDA-EPSC amplitude is measured before and after drug application.

dot

Workflow for in vitro electrophysiology.

Field Potential Recordings in the Lateral Amygdala (LA)

This protocol is based on a study investigating the role of NMDA receptor subunits in LTP and LTD in the amygdala[2].

4.2.1. Slice Preparation:

-

Animal Model: Adult male C57BL/6 mice.

-

Anesthesia: Isoflurane.

-

Slicing: Horizontal brain slices (400 µm) containing the lateral amygdala are prepared in ice-cold, oxygenated aCSF.

-

Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

4.2.2. Electrophysiological Recording:

-

Recording Type: Extracellular field potential recordings.

-

Recording and Stimulation: A stimulating electrode is placed in the external capsule to activate cortical inputs to the LA, and a recording electrode is placed in the LA.

-

LTP Induction: High-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

LTD Induction: Low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

4.2.3. Drug Application:

-

This compound (10 µM) is perfused for at least 20 minutes before the induction of LTP or LTD.

Signaling Pathways

The antagonism of GluN2B-containing NMDA receptors by this compound disrupts the downstream signaling cascades that are crucial for synaptic plasticity. A key molecule in these pathways is Calcium/Calmodulin-dependent protein kinase II (CaMKII). The influx of Ca²⁺ through NMDA receptors activates CaMKII, which in turn phosphorylates various substrates, including AMPA receptors, leading to changes in their trafficking and function. Furthermore, CaMKII can activate transcription factors such as the cAMP response element-binding protein (CREB), which is involved in the late phase of LTP that requires gene expression and protein synthesis. By blocking the initial Ca²⁺ signal, this compound can prevent the activation of these critical downstream effectors.

dot

Signaling cascade modulated by Ro 04-5595 HCl.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of GluN2B-containing NMDA receptors in synaptic plasticity. Its selectivity allows for targeted investigations into the molecular mechanisms underlying LTP and LTD in various brain regions. The data summarized in this guide highlight the differential roles of GluN2B subunits in plasticity, which can be dependent on the specific neuronal circuit and the pattern of synaptic activity. Understanding the precise effects of compounds like this compound is crucial for the development of novel therapeutic strategies for neurological and psychiatric disorders where synaptic plasticity is dysregulated.

References

Ro 04-5595 Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Ro 04-5595 hydrochloride, a selective antagonist of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. This guide covers supplier and purity information, key experimental data, detailed methodologies, and relevant signaling pathways.

Chemical and Physical Properties

This compound is a potent and selective antagonist for NMDA receptors containing the GluN2B subunit. Its systematic IUPAC name is 1-[2-(4-chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride.

| Property | Value |

| Molecular Formula | C₁₉H₂₂ClNO₂·HCl |

| Molecular Weight | 368.3 g/mol |

| CAS Number | 64047-73-0 |

| Appearance | White to off-white solid |

| Storage | Desiccate at +4°C |

Supplier and Purity Information

Several commercial suppliers offer this compound for research purposes. The purity of the compound is a critical factor for experimental reproducibility. The following table summarizes information from various suppliers. Researchers should always refer to the batch-specific certificate of analysis provided by the supplier.

| Supplier | Catalog Number | Purity Specification | Analytical Method |

| Tocris Bioscience | 2005 | ≥98% | HPLC[1][2] |

| MedchemExpress | HY-101655 | >98% | Not specified |

| BioCrick | BCC7234 | >98% | HPLC, NMR[3] |

| Santa Cruz Biotechnology | sc-204123 | Not specified | Not specified |

Biological Activity and Mechanism of Action

This compound is a selective antagonist of NMDA receptors that contain the GluN2B subunit. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. The activity of this compound is characterized by its binding affinity to the GluN2B subunit.

| Parameter | Value |

| Kᵢ (inhibition constant) | 31 nM[2][4] |

| EC₅₀ | 186 ± 32 nmol/L |

The mechanism of action involves the selective blockade of ion flow through the NMDA receptor channel when the GluN2B subunit is present. This selectivity allows for the targeted investigation of GluN2B-mediated neuronal processes.

NMDA Receptor Signaling Pathway

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The binding of glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit, coupled with membrane depolarization to relieve magnesium block, leads to channel opening and calcium influx. This calcium influx triggers a cascade of downstream signaling events. Ro 04-5595, by selectively blocking GluN2B-containing receptors, modulates these downstream pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vivo Locomotor Activity in Mice

This protocol is adapted from standard procedures for assessing the effect of a compound on spontaneous movement in mice.

Objective: To determine the effect of this compound on locomotor activity.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Vehicle (e.g., saline or a specific solvent if required)

-

Male C57BL/6 mice (8-10 weeks old)

-

Open field activity chambers equipped with infrared beams

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Habituation: Habituate the mice to the open field chambers for 30 minutes one day prior to testing.

-

Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 5, 10, and 20 mg/kg). Prepare a vehicle control (saline).

-

Injection: Administer this compound or vehicle via i.p. injection. The injection volume should be consistent across all animals (e.g., 10 ml/kg).

-

Data Acquisition: Immediately after injection, place each mouse in the center of an open field chamber. Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes in 5-minute bins.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.

In Vitro Autoradiography

This protocol describes the use of radiolabeled Ro 04-5595 to visualize the distribution of GluN2B receptors in brain tissue.

Objective: To determine the regional binding of [³H]this compound in brain sections.

Materials:

-

[³H]this compound

-

Unlabeled this compound (for non-specific binding)

-

Rat or mouse brains, sectioned on a cryostat (e.g., 20 µm) and mounted on slides

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold incubation buffer)

-

Phosphor imaging plates or film

-

Scintillation counter

Procedure:

-

Tissue Preparation: Thaw slide-mounted brain sections to room temperature.

-

Pre-incubation: Pre-incubate the sections in incubation buffer for 15-30 minutes at room temperature to remove endogenous ligands.

-

Incubation: Incubate the sections with [³H]this compound (e.g., 5-10 nM) in incubation buffer for 60-90 minutes at room temperature. For non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).

-

Washing: Wash the sections in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.

-

Drying: Briefly rinse the sections in ice-cold deionized water and dry them under a stream of cool air.

-

Exposure: Expose the dried sections to a phosphor imaging plate or film for an appropriate duration (which may range from days to weeks depending on the signal).

-

Image Analysis: Quantify the signal intensity in different brain regions using densitometry software. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol provides a general framework for assessing the effect of this compound on NMDA receptor-mediated currents in neurons.

Objective: To measure the inhibition of NMDA-evoked currents by this compound.

Materials:

-

This compound

-

Cultured neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for the patch pipette

-

Patch-clamp amplifier and data acquisition system

-

Microscope with micromanipulators

Procedure:

-

Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

-

Recording Setup: Place the preparation in the recording chamber and perfuse with aCSF.

-

Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.

-

Baseline Recording: Record baseline NMDA receptor-mediated currents. These can be evoked by local application of NMDA or by synaptic stimulation in the presence of AMPA and GABA receptor antagonists.

-

Drug Application: Perfuse the chamber with aCSF containing this compound at the desired concentration (e.g., 100 nM - 10 µM).

-

Post-Drug Recording: Record NMDA receptor-mediated currents in the presence of the drug.

-

Washout: Perfuse with drug-free aCSF to observe any reversal of the effect.

-

Data Analysis: Measure the amplitude of the NMDA receptor-mediated currents before, during, and after drug application. Calculate the percentage of inhibition caused by this compound.

Conclusion

This compound is a valuable pharmacological tool for the investigation of GluN2B-containing NMDA receptor function in both in vitro and in vivo models. Its high selectivity and well-characterized binding properties make it suitable for a wide range of applications in neuroscience research. When using this compound, it is essential to source it from a reputable supplier and to carefully consider the experimental design and appropriate controls to ensure the validity and reproducibility of the findings.

References

Methodological & Application

Application Notes and Protocols for Ro 04-5595 Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Ro 04-5595 hydrochloride, a selective GluN2B subunit antagonist of the N-methyl-D-aspartate (NMDA) receptor, in various rodent models. The following protocols are based on established research and are intended to serve as a guide for designing and executing experiments.

Quantitative Data Summary

The following tables summarize the reported in vivo dosing parameters for this compound in mice and rats across different routes of administration and experimental contexts.

Table 1: Intraperitoneal (i.p.) Administration

| Species | Model | Dosage | Frequency | Purpose | Reference(s) |

| Mouse | Methamphetamine-induced locomotor stimulation | 5-20 mg/kg | Single dose | To assess the inhibition of psychostimulant effects | [1][2] |

| Rat | Cocaine self-administration | 10 mg/kg | Daily for 6 days | To study effects on drug-seeking behavior and synaptic plasticity | [1][3] |

Table 2: Intravenous (i.v.) Administration

| Species | Model | Dosage | Frequency | Purpose | Reference(s) |

| Rat | Positron Emission Tomography (PET) Imaging | 1 mg/kg | Single dose | To characterize brain uptake and pharmacokinetics | [4] |

Table 3: Intracerebral Administration

| Species | Model | Brain Region | Dosage | Frequency | Purpose | Reference(s) |

| Rat | Opiate reward learning | Prelimbic Cortex (PLC) | 0.1-2.0 µ g/0.5 µl | Single microinfusion | To investigate the role of GluN2B receptors in reward potentiation | [5] |

Signaling Pathway

This compound is a selective antagonist of the GluN2B subunit of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Upon binding of glutamate and a co-agonist (glycine or D-serine), and relief of a magnesium block by membrane depolarization, the channel opens, allowing the influx of calcium ions (Ca2+). This calcium influx triggers various downstream signaling cascades. Ro 04-5595 specifically blocks the function of NMDA receptors containing the GluN2B subunit, thereby inhibiting this downstream signaling.

Caption: Mechanism of Ro 04-5595 action on the NMDA receptor signaling pathway.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection in Mice

This protocol is adapted from studies investigating the effect of Ro 04-5595 on psychostimulant-induced locomotor activity.[1][2]

1. Materials:

-

This compound

-

Vehicle solution (e.g., sterile saline, or a solution containing DMSO, PEG300, and Tween 80)

-

1 ml syringes with 25-27 gauge needles

-

Adult male mice (e.g., C57BL/6)

-

Animal scale

2. Drug Preparation:

-

A stock solution of this compound can be prepared in a solvent like DMSO.

-

For injection, the stock solution should be diluted with sterile saline or a suitable vehicle to the final desired concentration. A common vehicle might consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[6]

-

The final injection volume is typically 10 ml/kg body weight. For a 25g mouse, this would be 250 µl.

-

Calculate the concentration needed based on the desired dose (e.g., for a 10 mg/kg dose, the final concentration would be 1 mg/ml).

3. Administration Procedure:

-

Weigh the mouse to determine the exact injection volume.

-

Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

-

Tilt the mouse slightly head-down.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

Caption: Experimental workflow for intraperitoneal injection in rodents.

Protocol 2: Intravenous (i.v.) Injection in Rats for PET Imaging

This protocol is based on a study using radiolabeled Ro 04-5595 for PET imaging.[4]

1. Materials:

-

[11C]this compound formulated in a sterile, injectable solution.

-

Adult male Sprague-Dawley rats (380-420 g).

-

Anesthesia (e.g., isoflurane).

-

Catheter for tail vein cannulation.

-

Infusion pump.

2. Animal Preparation:

-

Anesthetize the rat using isoflurane (e.g., 2-3% in oxygen).

-

Place the rat on a heating pad to maintain body temperature.

-

Insert a catheter into the lateral tail vein for drug administration.

3. Administration Procedure:

-

The radiolabeled compound is injected as a bolus via the tail vein catheter.

-

For a 1 mg/kg dose in a 400g rat, 0.4 mg of the compound would be administered. The exact volume depends on the concentration of the prepared solution.

-

Immediately following injection, the dynamic PET scan is initiated.

-

The animal is monitored under anesthesia for the duration of the scan (e.g., 90 minutes).

Caption: Experimental workflow for intravenous injection for PET imaging in rodents.

Protocol 3: Intra-Prelimbic Cortex (PLC) Microinfusion in Rats

This protocol is adapted from a study investigating the role of GluN2B receptors in opiate reward.[5]

1. Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF) for dissolution.

-

Stereotaxic apparatus.

-

Guide cannulae and internal infusion cannulae.

-

Microinfusion pump.

-

Adult male rats.

2. Surgical Procedure (Cannula Implantation):

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant bilateral guide cannulae aimed at the prelimbic cortex using appropriate stereotaxic coordinates.

-

Secure the cannulae assembly to the skull with dental cement.

-

Allow the animal to recover for at least one week post-surgery.

3. Drug Preparation:

-

Dissolve this compound in aCSF to the desired concentration (e.g., 2.0 µ g/0.5 µl).

-

Draw the solution into the infusion syringes connected to the internal cannulae via tubing.

4. Microinfusion Procedure:

-

Gently restrain the rat and remove the dummy cannulae from the guide cannulae.

-

Insert the internal infusion cannulae, which extend slightly beyond the tip of the guide cannulae into the PLC.

-

Infuse the solution bilaterally at a slow, controlled rate (e.g., 0.25 µl/min).

-

Leave the infusion cannulae in place for a short period after the infusion to allow for diffusion of the drug.

-

Replace the dummy cannulae and return the rat to its home cage.

Caption: Experimental workflow for intracerebral microinfusion in rodents.

References

Intraperitoneal injection protocol for Ro 04-5595 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 04-5595 hydrochloride is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with a binding affinity (Ki) of 31 nM.[1][2] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. The GluN2B subunit, in particular, is implicated in various neurological and psychiatric disorders, making this compound a valuable tool for preclinical research in these areas. This document provides detailed protocols for the intraperitoneal (IP) injection of this compound in rodents, along with a summary of reported in vivo dosages and a schematic of the relevant signaling pathway.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₃Cl₂NO₂ |

| Molecular Weight | 368.30 g/mol |

| CAS Number | 64047-73-0 |

| Solubility | Soluble to 15 mM in water and to 100 mM in DMSO.[3][4] |

| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[5] |

In Vivo Administration: Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for administering this compound in rodent models. The following protocols provide guidance on vehicle preparation and the injection procedure.

Vehicle Preparation Protocols

1. Saline Vehicle

For studies where this compound can be fully dissolved in saline at the desired concentration, this is the simplest vehicle.

-

Materials:

-

This compound powder

-

Sterile physiological saline (0.9% NaCl)

-

-

Procedure:

-

Calculate the required amount of this compound based on the desired final concentration and volume.

-

Aseptically weigh the powder and transfer it to a sterile container.

-

Add the calculated volume of sterile physiological saline.

-

Vortex or sonicate until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[3]

-

Visually inspect the solution to ensure there are no particulates before injection.

-

2. Co-Solvent Vehicle (for higher concentrations)

For higher concentrations that may not be readily soluble in saline alone, a co-solvent system can be used.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80

-

Sterile physiological saline or Phosphate Buffered Saline (PBS)

-

-

Example Formulation: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS[5]

-

Procedure:

-

Prepare the vehicle by combining the components in the specified ratios. For example, to prepare 10 ml of the vehicle:

-

0.5 ml DMSO

-

3.0 ml PEG300

-

0.5 ml Tween 80

-

6.0 ml Saline/PBS

-

-

First, dissolve the calculated amount of this compound powder in the DMSO portion.

-

Add the PEG300 and mix thoroughly until the solution is clear.

-

Add the Tween 80 and mix again until clear.

-

Finally, add the saline or PBS and mix to achieve a homogenous solution.

-

Intraperitoneal Injection Protocol (Mice and Rats)